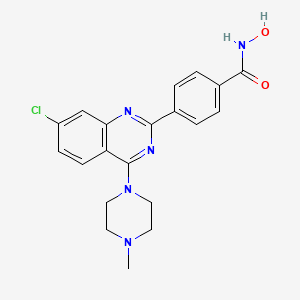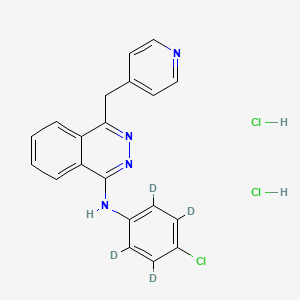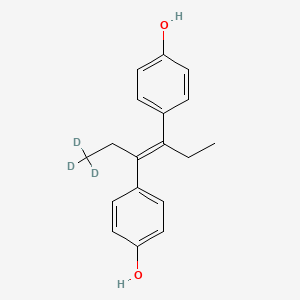
Duocarmycin GA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Duocarmycin GA is a member of the duocarmycin family, a series of related natural products first isolated from Streptomyces bacteria in 1978 . These compounds are known for their extreme cytotoxicity and represent a class of exceptionally potent antitumor antibiotics . This compound, like other duocarmycins, binds to the minor groove of DNA and alkylates the nucleobase adenine at the N3 position, leading to tumor cell death .
Preparation Methods
The synthesis of duocarmycin GA involves several steps, including the formation of the cyclopropapyrroloindole core, which is responsible for its DNA alkylating activity . One common synthetic route involves the sequential coupling and cyclization reactions between aryl halides and methyl propiolate . The electron-withdrawing groups on the aromatic ring are essential for producing the methyl indole-2-carboxylate derivatives
Chemical Reactions Analysis
Duocarmycin GA undergoes several types of chemical reactions, including:
Substitution: The synthesis of this compound involves substitution reactions, such as the palladium-catalyzed Mizoroki-Heck reaction.
Cyclization: The formation of the cyclopropapyrroloindole core involves cyclization reactions.
Common reagents used in these reactions include aryl halides, methyl propiolate, and palladium catalysts . The major products formed from these reactions are the cyclopropapyrroloindole derivatives, which are essential for the biological activity of this compound .
Scientific Research Applications
Duocarmycin GA has several scientific research applications, including:
Mechanism of Action
Duocarmycin GA exerts its effects by binding to the minor groove of DNA and alkylating the nucleobase adenine at the N3 position . This irreversible alkylation disrupts the nucleic acid architecture, leading to tumor cell death . The molecular targets of this compound are the AT-rich sites of the DNA minor groove . The pathways involved in its mechanism of action include DNA damage response pathways and apoptosis .
Comparison with Similar Compounds
Duocarmycin GA is similar to other compounds in the duocarmycin family, such as duocarmycin A, duocarmycin SA, and CC-1065 . These compounds share the cyclopropapyrroloindole core and exhibit similar DNA alkylating activity . this compound is unique in its specific structure and the particular DNA sequences it targets . Other similar compounds include adozelesin, bizelesin, and carzelesin, which are synthetic analogs of duocarmycins and have been investigated for their anticancer properties .
Properties
Molecular Formula |
C26H25ClN4O3 |
|---|---|
Molecular Weight |
477.0 g/mol |
IUPAC Name |
N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-6-yl]-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C26H25ClN4O3/c1-30(2)14-24(33)28-17-8-7-15-9-21(29-20(15)10-17)26(34)31-13-16(12-27)25-19-6-4-3-5-18(19)23(32)11-22(25)31/h3-11,16,29,32H,12-14H2,1-2H3,(H,28,33)/t16-/m1/s1 |
InChI Key |
KIRMXYXWPGUZLM-MRXNPFEDSA-N |
Isomeric SMILES |
CN(C)CC(=O)NC1=CC2=C(C=C1)C=C(N2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CCl |
Canonical SMILES |
CN(C)CC(=O)NC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
